4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)benzoic acid;methanamine
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Overview
Description
4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)benzoic acid;methanamine is a chemical compound with the molecular formula C₁₀H₆F₆O₃. It is known for its unique structure, which includes a hexafluoroisopropanol group attached to a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)benzoic acid typically involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with benzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.
Substitution: The hexafluoroisopropanol group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products
The major products formed from these reactions include various derivatives of benzoic acid and hexafluoroisopropanol, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as fluorinated polymers and coatings
Mechanism of Action
The mechanism of action of 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The hexafluoroisopropanol group enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The benzoic acid moiety can interact with enzymes and receptors, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar chemical properties but lacking the benzoic acid moiety.
1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol: Another similar compound with a phenyl group instead of a benzoic acid group.
Uniqueness
4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)benzoic acid is unique due to the presence of both the hexafluoroisopropanol and benzoic acid groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity compared to its similar compounds .
Properties
IUPAC Name |
4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzoic acid;methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O3.CH5N/c11-9(12,13)8(19,10(14,15)16)6-3-1-5(2-4-6)7(17)18;1-2/h1-4,19H,(H,17,18);2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFQLVJYRHLWOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN.C1=CC(=CC=C1C(=O)O)C(C(F)(F)F)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F6NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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